molecular formula C16H16O4 B1279764 (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid CAS No. 162919-37-1

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid

Cat. No.: B1279764
CAS No.: 162919-37-1
M. Wt: 272.29 g/mol
InChI Key: RADJEIZOJZINJB-HNNXBMFYSA-N
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Description

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is an organic compound with a molecular formula of C16H16O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxybenzaldehyde.

    Benzylation: The hydroxyl group of 4-hydroxybenzaldehyde is protected by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

    Aldol Reaction: The benzylated product undergoes an aldol reaction with an appropriate aldehyde to form the desired intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the alcohol.

    Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyloxyphenylacetic acid
  • 4-benzyloxyphenylboronic acid
  • 4-benzyloxyphenoxyacetic acid

Uniqueness

(S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c17-15(16(18)19)10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-9,15,17H,10-11H2,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJEIZOJZINJB-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473636
Record name (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162919-37-1
Record name (2S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate of the formula (10) (100 g) obtained according to the procedure described in step (iii) above and 10% aq. sodium hydroxide solution (500 ml) was stirred at room temperature for a period of 1–2 h. The progress of the reaction was monitored by TLC. After completion of the reaction, the reaction mixture was acidified with dil. hydrochloric acid at 15–20° C. and the solid thus obtained was filtered and washed with water to afford racemic 2-hydroxy-3(4-benzyloxyphenyl)propionic acid (72–77 g, 80–85%).
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racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate
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500 mL
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Synthesis routes and methods III

Procedure details

A mixture of racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate of the formula (10) (100 g) obtained according to the procedure described in step (iii) above and 10% aq. sodium hydroxide solution (500 ml) was stirred at room temperature for a period of 1-2 h. The progress of the reaction was monitored by TLC. After completion of the reaction, the reaction mixture was acidified with dil. hydrochloric acid at 15-20° C. and the solid thus obtained was filtered and washed with water to afford racemic 2-hydroxy-3-(4-benzyloxyphenyl)propionic acid (72-77 g, 80-85%).
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racemic ethyl 2-hydroxy-3-(4-benzyloxyphenyl)propionate
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100 g
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500 mL
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Q & A

Q1: What is the structural characterization of (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid?

A1: this compound, obtained through the reaction of O-benzylated L-tyrosine with sodium nitrite, presents as colorless blocks []. The molecular formula of the compound is C16H16O4. The packing of the compound is characterized by two independent hydrogen bonds formed between the hydroxyl and carboxylic acid groups, leading to an infinite ladder-like structure parallel to the b-axis [].

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